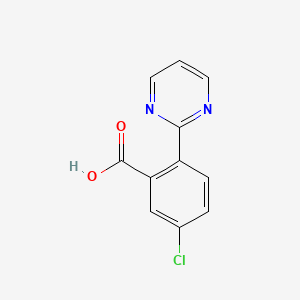

5-Chloro-2-(pyrimidin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

5-chloro-2-pyrimidin-2-ylbenzoic acid |

InChI |

InChI=1S/C11H7ClN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16) |

InChI Key |

LRVGFWHPQLWBLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Pyrimidin 2 Yl Benzoic Acid

Strategic Approaches to the Pyrimidine-Benzoic Acid Core Synthesis

The formation of the central C-C bond linking the pyrimidine (B1678525) and benzoic acid rings is the key challenge in synthesizing the target compound. Several strategic approaches have been developed, with transition metal-catalyzed cross-coupling reactions being the most prominent. Alternative methods, such as the construction of the pyrimidine ring from a benzoic acid precursor, offer different pathways to the same core structure.

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of C-C bonds between aryl and heteroaryl systems. ccspublishing.org.cnrsc.org These reactions offer a direct and modular approach to couple a pre-functionalized benzoic acid derivative with a pyrimidine ring.

The Negishi cross-coupling reaction is a powerful and widely utilized method for C-C bond formation, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. researchgate.net This methodology has been successfully applied to the synthesis of 2-(pyrimidin-2-yl)benzoic acid derivatives.

A notable application of this method is in the synthesis of the structurally similar compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid. researchgate.netingentaconnect.com This one-pot synthesis utilizes 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine (B141910) as the starting materials. researchgate.netingentaconnect.com The organozinc reagent is generated in situ from the brominated benzoic acid, which then couples with 2-chloropyrimidine in the presence of a palladium catalyst, PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)). researchgate.netingentaconnect.com This established route provides an effective template for the synthesis of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid, where 2-bromo-5-chlorobenzoic acid would serve as the analogous precursor. The reaction conditions for the methyl analog, which achieved a yield of 78.4%, have been optimized, offering a strong starting point for the synthesis of the chloro derivative. researchgate.netingentaconnect.com

| Parameter | Optimized Condition for 5-methyl-2-(pyrimidin-2-yl)benzoic acid researchgate.netingentaconnect.com |

| Benzoic Acid Precursor | 2-bromo-5-methylbenzoic acid |

| Pyrimidine Precursor | 2-chloropyrimidine |

| Catalyst | PdCl₂(PPh₃)₂ |

| Reagents | Anhydrous zinc chloride powder |

| Molar Ratio (Catalyst:Precursor) | 0.02 |

| Molar Ratio (Pyrimidine:Precursor) | 1.1:1 |

| Temperature | 55°C |

| Time | 14 hours |

| Yield | 78.4% |

Other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also viable. The Suzuki reaction, which couples an arylboronic acid with an aryl halide, has been used to synthesize 4,6-disubstituted pyrimidines from 4,6-dichloropyrimidines and arylboronic acids, demonstrating the utility of this method for creating pyrimidine-aryl bonds. researchgate.net

Beyond the well-established Negishi and Suzuki reactions, research continues into other metal-catalyzed processes to broaden the synthetic toolkit. The Hiyama cross-coupling, which utilizes organosilanes, has been developed for the reaction of pyrimidin-2-yl tosylates with various organosilanes in the presence of a palladium catalyst. researchgate.net This method expands the range of suitable coupling partners beyond halides and boronic acids. researchgate.net

More advanced methodologies include palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC), which allows for the formation of C-C bonds through the direct coupling of two C-H bonds. This approach has been used to synthesize fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, showcasing a modern and atom-economical strategy that could potentially be adapted for intermolecular couplings. nih.gov

An alternative to forming the C-C bond between two pre-existing rings is to construct the pyrimidine ring onto a benzoic acid template. A novel approach has been developed for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids based on the ring contraction of a 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) precursor. researchgate.net

In this method, 2-carbamimidoylbenzoic acid is reacted with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net The reaction proceeds through the formation of a larger ring system which then undergoes a contraction to form the thermodynamically stable pyrimidine ring attached to the benzoic acid core. researchgate.net This strategy avoids the direct use of transition metal catalysts for the key bond-forming step and provides a unique pathway to the desired scaffold. The versatility of available 1,3-dicarbonyl compounds allows for the synthesis of a wide array of substituted pyrimidine derivatives. researchgate.net

The continuous search for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways. For instance, palladium-catalyzed carbonylation reactions can be employed to introduce a carbonyl group, which can then be elaborated into a carboxylic acid. nih.gov A multi-step synthesis might involve a palladium-catalyzed carbonylation, followed by a Wittig reaction to build a side chain, which is subsequently modified to create the pyrimidine ring and benzoic acid functionality. nih.gov Such multi-step sequences, while potentially longer, can offer greater control over the final structure and allow for the introduction of complex functional groups. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Precursor Synthesis and Functional Group Transformations

The success of any synthetic strategy hinges on the availability of the necessary precursors and the ability to perform key functional group transformations. For the synthesis of this compound, the primary precursors are a substituted benzene (B151609) derivative and a pyrimidine derivative.

For cross-coupling strategies, a key precursor is 2-bromo-5-chlorobenzoic acid or a related halogenated derivative. The synthesis of such compounds often starts from commercially available chlorotoluene or chlorobenzoic acid, with the introduction of the second halogen and the carboxylic acid group through standard aromatic substitution and oxidation reactions. For example, sulfone intermediates can be oxidized with reagents like chromium trioxide (CrO₃) to yield the corresponding benzoic acid. mdpi.com

On the pyrimidine side, reactive precursors like 2-chloropyrimidine are commercially available or can be synthesized. researchgate.netingentaconnect.com Functional group transformations are crucial for activating the precursors for coupling. For instance, converting a hydroxyl group to a tosylate or a halide can prepare the pyrimidine ring for palladium-catalyzed reactions. researchgate.net Similarly, chlorination of pyrimidine rings can be achieved using reagents like phosphorus oxychloride to create key intermediates for subsequent coupling or substitution reactions. nih.gov The synthesis of complex precursors, such as those for Imatinib analogs, often involves multi-step sequences including diazotization, cycloadditions, and oxidations to build the required molecular framework before the final coupling step. mdpi.comsciforum.net

Optimization of Reaction Conditions and Scalability for Research Applications

The optimization of reaction conditions is a critical step to ensure efficient and reproducible synthesis, particularly when scaling up for research applications that may require gram quantities of material. For palladium-catalyzed cross-coupling reactions, several variables must be systematically investigated to maximize product yield and minimize impurities.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. While various palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, the selection of phosphine (B1218219) ligands can significantly influence reaction efficiency. mdpi.com For instance, in related Negishi couplings, electron-rich and bulky ligands have been shown to inhibit undesirable side reactions, leading to higher yields.

Solvent and Base: The reaction medium and the base used are also crucial. A screening of different solvents (e.g., dioxane, toluene (B28343), DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) is typically performed to find the optimal combination for the specific substrates. mdpi.com Aqueous solvent mixtures are often preferred for their environmental benefits and can be effective in Suzuki-Miyaura reactions.

Temperature and Reaction Time: The reaction temperature and duration are key parameters. Microwave-assisted procedures have been shown to significantly reduce reaction times from hours to minutes while maintaining good to excellent yields in Suzuki couplings of substituted pyrimidines. mdpi.com

Scalability Considerations: When transitioning from a small-scale laboratory synthesis to a larger research scale (e.g., multi-gram), several challenges can arise. Reagent addition rates, temperature control, and mixing become more critical. For industrial applications, processes are designed to be robust, using cost-effective and readily available starting materials. For instance, methods for preparing key intermediates like 5-bromo-2-chloro-benzoic acid have been developed with scalability in mind, focusing on high yield, purity, and suitability for industrial production. google.com

The following interactive table summarizes key parameters that would be investigated during the optimization of a hypothetical Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

| Parameter | Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | XPhosPdG2 |

| Ligand | Phosphine Ligand | PPh₃ | SPhos | XPhos | None |

| Base | Carbonate | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Organic/Aqueous | Dioxane/H₂O | Toluene/H₂O | DMF | THF |

| Temperature | (°C) | 80 | 100 | 120 | 60 |

| Time | (hours) | 12 | 6 | 2 | 24 |

This table is illustrative and represents a typical optimization study for a Suzuki-Miyaura reaction. The specific conditions and outcomes would need to be determined experimentally for the synthesis of this compound.

Detailed research findings on the optimization of these parameters specifically for this compound are not readily found in the surveyed literature. However, the principles derived from studies on structurally similar molecules provide a strong framework for developing a successful and scalable synthetic route for research purposes.

Medicinal Chemistry and Pharmacological Investigations of 5 Chloro 2 Pyrimidin 2 Yl Benzoic Acid and Its Analogues

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Role of Halogen Substitution at Position 5 on Biological Activity

The substitution of a halogen atom at the 5-position of the benzoic acid ring is a critical determinant of the biological activity of this class of compounds. The nature of the halogen can influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on related structures indicates that the presence of a chloro group at the 5-position can contribute to the molecule's interaction with its biological targets. For instance, in a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, the chloro group was part of the core structure that exhibited antimicrobial activity. nih.gov Specifically, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was the most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov

Influence of the Pyrimidine (B1678525) Heterocycle on Molecular Recognition

The pyrimidine ring is a key structural feature that plays a significant role in molecular recognition and binding to various biological targets. This heterocycle can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with amino acid residues in the binding sites of proteins.

In the context of orexin (B13118510) receptors, the pyrimidine nitrogen atoms can interact with specific residues, such as S1032.61, contributing to the ligand's affinity and selectivity. nih.gov The substituents on the pyrimidine ring can also form tight fits with adjacent subpockets within the receptor, further enhancing binding. nih.gov

Furthermore, the pyrimidine moiety is a common scaffold in inhibitors of various kinases, including Bruton's tyrosine kinase (BTK). Several approved BTK inhibitors feature pyrimidine or related heterocyclic cores. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives are currently in clinical trials for the treatment of rheumatoid arthritis. nih.gov This highlights the versatility of the pyrimidine ring in designing molecules that can target a wide range of proteins.

Contribution of the Carboxylic Acid Moiety to Receptor Interactions

The carboxylic acid group is a fundamental functional group in many biologically active molecules, and its presence in 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is crucial for its pharmacological activity. chemash.inwiley-vch.de This moiety is typically ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues in a receptor's binding pocket. researchgate.net

The carboxyl group can act as a hydrogen bond donor and acceptor, which is a key requirement for optimal bioavailability as described by Lipinski's "Rule of Five". wiley-vch.de In many drug classes, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics, the carboxylic acid is a key component of the pharmacophore responsible for the therapeutic effect. wiley-vch.deijarsct.co.in

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nih.govnih.gov To address these issues, medicinal chemists often explore the use of carboxylic acid bioisosteres, which are functional groups that mimic the properties of a carboxylic acid while potentially offering improved pharmacokinetic profiles. nih.gov

Target Identification and Mechanism of Action Studies

Investigation of Potential Receptor Binding Affinities (e.g., Orexin, P2X7, Sigma, BTK)

The this compound scaffold has been investigated for its potential to interact with a variety of receptors and enzymes.

Orexin Receptors: The structurally related compound 5-methyl-2-(pyrimidin-2-yl)benzoic acid is a key fragment of the orexin receptor antagonist Filorexant (MK-6096). researchgate.net Orexin receptors are involved in the regulation of sleep and wakefulness, and antagonists of these receptors are being developed for the treatment of insomnia. researchgate.netnih.gov

P2X7 Receptors: P2X7 receptors are implicated in inflammatory processes, and antagonists of this receptor are being explored for the treatment of systemic inflammatory disorders. nih.govnih.gov While direct evidence for the binding of this compound to P2X7 is not available, the general structural features are consistent with some known P2X7 antagonists that often contain an amide motif. nih.gov

Sigma Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered targets for the treatment of psychiatric disorders, cancer, and other conditions. sigmaaldrich.comnih.govnih.gov A pyrimidine derivative, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, has shown high binding affinity to the σ1 receptor. researchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov A number of BTK inhibitors are based on a pyrimidine scaffold, and it has been shown that certain pyrimidine derivatives can inhibit the phosphorylation of BTK and its downstream substrates. researchgate.netnih.gov

Elucidation of Molecular Interactions and Binding Site Characterization

The specific molecular interactions of this compound and its analogues with their biological targets are crucial for understanding their mechanism of action and for guiding further drug design efforts.

Molecular docking studies of related compounds have provided insights into their binding modes. For instance, in the case of a pyrazol-5-yl-benzamide derivative targeting succinate (B1194679) dehydrogenase, the molecule was found to interact with key amino acid residues through hydrogen bonds and π-π interactions. acs.org

For orexin receptor antagonists, the benzoxazole (B165842) and toluene (B28343) fragments have been shown to engage in π-stacking interactions within a hydrophobic pocket of the receptor. nih.gov The chlorine substituent on the benzoxazole ring occupies a hydrophobic subpocket, which contributes significantly to the binding affinity. nih.gov

Analysis of Downstream Signaling Pathways and Cellular Effects

Analogues of this compound have been investigated for their influence on various intracellular signaling pathways, demonstrating a range of cellular effects contingent on their specific molecular targets. A prominent mechanism observed for several derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and apoptosis. sci-hub.senih.gov

Similarly, other pyrimidine derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov One such compound, WY-135, effectively inhibits ALK and its downstream pathways in cancer cell lines. nih.gov This inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis. nih.gov Another potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, also demonstrated strong effects on both EGFR and ALK mediated signaling pathways, resulting in apoptosis and cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cell lines. nih.gov

Beyond kinase inhibition, related chemical structures, such as metal complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol, have been shown to induce tumor growth inhibition through multiple mechanisms. These include the induction of mitochondrial apoptosis, interaction with DNA, and causing DNA damage by increasing intracellular reactive oxygen species (ROS). mdpi.com Furthermore, these complexes can trigger cell cycle arrest and induce cell senescence, a state of permanent cell cycle arrest, representing another potential anti-cancer strategy. mdpi.com Some early anticancer compounds featuring a thiazolidinone core, a structure sometimes hybridized with chloro-aromatic moieties, have been noted to activate specific signaling apoptotic pathways, including those that may be caspase-independent. nih.gov

Preclinical Pharmacological Profiling in Research Models (Excluding Human Clinical Data)

The in vitro efficacy of compounds structurally related to this compound has been evaluated through a variety of assays, including enzyme inhibition kinetics and cell-based phenotypic screens. gardp.org These assessments are crucial for determining the potency and mechanism of action of new chemical entities.

Enzyme inhibition assays are fundamental to characterizing compounds that target specific enzymes. For example, derivatives of the core structure have been evaluated as inhibitors of kinases like CDK6, CDK9, and ALK. sci-hub.senih.gov The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov For example, the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative, compound 66 , was identified as a potent dual inhibitor of CDK6 and CDK9 with IC50 values of 0.087 and 0.065 µM, respectively. sci-hub.se Similarly, the ALK inhibitor WY-135 showed better enzyme inhibitory activity than the known drug ceritinib. nih.gov Other related benzoic acid derivatives have been tested as inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant for diabetes. tandfonline.comnih.gov One such derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be a potent inhibitor of both α-amylase and α-glucosidase. nih.gov

Cell-based phenotypic assays directly measure the effect of a compound on cell behavior, such as proliferation, viability, or apoptosis. gardp.orgmdpi.com These assays provide a more integrated view of a compound's activity in a biological context. Analogues of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines. sci-hub.senih.gov For instance, the dual CDK6/9 inhibitor 66 showed potent inhibition of proliferation in the A549 lung cancer cell line. sci-hub.se The ALK/EGFR inhibitor CHMFL-ALK/EGFR-050 also significantly inhibited the proliferation of NSCLC cell lines driven by EGFR mutants and EML4-ALK fusions. nih.gov The cytotoxicity of metal complexes derived from related structures was determined using MTT assays on cancer cells, with a Cu(II) complex showing the highest potency in A549 cells. mdpi.com

The following table summarizes the in vitro efficacy data for selected analogues.

| Compound Class/Name | Target Enzyme(s) | Assay Type | Key Findings (IC50 values) | Cell Line(s) | Reference(s) |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (66 ) | CDK6, CDK9 | Kinase Inhibition | CDK6: 0.087 µM, CDK9: 0.065 µM | A549 | sci-hub.se |

| WY-135 | ALK | Kinase Inhibition | Better enzyme inhibitory activity than ceritinib | Karpas299, H2228 | nih.gov |

| CHMFL-ALK/EGFR-050 | ALK, EGFR | Kinase Inhibition, Cell Proliferation | Potent inhibition of ALK and various EGFR mutants; strong antiproliferative activity | H1975, H3122 | nih.gov |

| Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol (C1 ) | Not specified | Cell Viability (MTT) | IC50 of 3.93 µM | A549 | mdpi.com |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase, α-amylase | Enzyme Inhibition | α-glucosidase: 10.13 µM, α-amylase: 1.52 µM | N/A | tandfonline.com |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c ) | α-glucosidase, α-amylase | Enzyme Inhibition | 5-fold more active against α-glucosidase and 3-fold more active against α-amylase compared to acarbose | N/A | nih.gov |

The therapeutic potential of analogues of this compound has been assessed in various non-human animal models, which are critical for preclinical drug development. researchgate.net These studies aim to evaluate the efficacy of compounds in a living organism, providing insights that in vitro tests cannot. plos.orgmeliordiscovery.com

In the context of oncology, xenograft mouse models are commonly employed. sci-hub.senih.govmdpi.com In these models, human cancer cells are implanted into immunocompromised mice, forming tumors that can be treated with investigational drugs. A dual CDK6/9 inhibitor, compound 66 , was evaluated in a xenograft mouse model and found to significantly inhibit tumor growth without obvious toxicity. sci-hub.se Similarly, the dual ALK/EGFR inhibitor CHMFL-ALK/EGFR-050 demonstrated significant tumor growth suppression in both H1975 (EGFR mutant) and H3122 (ALK-positive) cell-inoculated xenograft models. nih.gov A copper complex, C1, also displayed an outstanding inhibitory effect against A549 tumor growth in vivo. mdpi.com

Beyond cancer, analogues have been tested in rodent models of other diseases. For example, BMS-903452, a GPR119 agonist containing a 5-chloropyrimidin-2-yl moiety, was shown to be efficacious in both acute and chronic in vivo rodent models of diabetes. nih.gov In another study, 5-phenylpyrazolopyrimidinone analogs demonstrated high in vivo antitrypanosomal potential in a mouse model of T. b. brucei infection, with one compound curing all infected mice after oral administration. nih.gov

The table below provides a summary of selected in vivo efficacy studies.

| Compound/Analogue | Disease Model | Animal Species | Key Efficacy Findings | Reference(s) |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (66 ) | Cancer (xenograft) | Mouse | Significantly inhibited tumor growth with no obvious toxicity. | sci-hub.se |

| CHMFL-ALK/EGFR-050 | Non-Small Cell Lung Cancer (H1975 & H3122 xenografts) | Mouse | Significant tumor growth inhibition (TGI) of 99% (H1975) and 78% (H3122). | nih.gov |

| Cu(II) complex (C1 ) | Lung Cancer (A549 tumor) | Mouse | Outstanding inhibitory effect on tumor growth. | mdpi.com |

| BMS-903452 | Type 2 Diabetes | Rodent | Efficacious in both acute and chronic models. | nih.gov |

| 5-phenylpyrazolopyrimidinone analog (30 ) | Human African Trypanosomiasis (T. b. brucei) | Mouse | Cured all infected mice at a dose of 50 mg/kg twice daily for five days. | nih.gov |

| 5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid | Ulcerative Colitis (TNB-induced) | Rat | As effective as the standard drug 5-aminosalicylic acid. | nih.gov |

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical profiling, helping to predict a drug candidate's pharmacokinetic behavior. While extensive experimental ADME data for this compound itself are not detailed in the provided sources, computational (in silico) studies on related structures offer predictive insights.

In silico ADMET screening was performed for a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives designed as potential antidiabetic agents. nih.gov These computational models are used to predict drug-likeness and various ADMET properties early in the drug discovery process. The studies for these derivatives aimed to assess parameters that influence a compound's ability to be absorbed, distributed throughout the body, metabolized, and excreted. nih.gov While specific values were not detailed, the goal of such computational analysis is to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before advancing to more resource-intensive experimental studies in animals. nih.gov

For some analogues, limited pharmacokinetic features have been reported. For instance, the antitrypanosomal agent, 5-phenylpyrazolopyrimidinone analog 30 , was noted to have acceptable metabolic stability and other pharmacokinetic features that warranted its progression to in vivo efficacy studies. nih.gov This suggests that preliminary ADME assessments, likely including in vitro metabolic stability assays using liver microsomes, were favorable.

Design and Synthesis of Prodrugs and Bioconjugates for Research Probes

The modification of a parent compound into a prodrug or bioconjugate is a common strategy to improve its physicochemical properties, enhance its delivery to a specific site, or facilitate its use as a research tool.

A notable example in the broader class of related compounds is the synthesis of a mutual azo prodrug designed for colon-specific drug delivery in the treatment of ulcerative colitis. nih.gov In this work, 5-aminosalicylic acid (5-ASA), a known anti-inflammatory agent, was linked via an azo bond to a benzoxazole acetic acid analogue. nih.gov The resulting compound, 5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid, is designed to remain intact in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by bacterial azoreductase enzymes, releasing both 5-ASA and the other active moiety at the site of inflammation. nih.gov This approach demonstrates a rational design to achieve targeted drug release.

Bioconjugation has also been employed, for example, by linking a 2,4-diaminofuro[2,3-d]pyrimidine core, a structure related to the pyrimidine in the title compound, to L-glutamic acid. nih.gov The synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid was designed to enhance cellular uptake via folate transporters and to serve as a substrate for folylpolyglutamate synthetase (FPGS). nih.gov Increased polyglutamation can lead to enhanced intracellular retention and target inhibition. This strategy highlights the use of bioconjugation to exploit specific cellular transport and metabolic pathways to improve a compound's therapeutic index. nih.gov

Structural Elucidation and Conformational Analysis of 5 Chloro 2 Pyrimidin 2 Yl Benzoic Acid

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the connectivity, chemical environment, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is not widely published, the expected spectral features can be predicted based on the analysis of its constituent parts and related structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each chemically unique proton. The aromatic protons on the benzoic acid ring are expected to appear as a complex multiplet system due to spin-spin coupling. The protons on the pyrimidine (B1678525) ring will also produce characteristic signals, typically in the downfield region of the spectrum. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 11 unique carbon atoms, as the molecule is asymmetric. The signal for the carboxylic acid carbonyl carbon is expected in the 165-175 ppm range. The remaining carbon signals would appear in the aromatic region (approximately 110-160 ppm), corresponding to the carbons of the pyrimidine and chlorobenzoic acid rings.

2D NMR Techniques: To definitively assign each signal, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), helping to trace the connectivity within the benzoic acid and pyrimidine rings. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached (¹H-¹³C correlation), allowing for the unambiguous assignment of the carbon skeleton.

Predicted ¹H and ¹³C NMR Data Note: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.

¹H NMR (Predicted)| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine H-5' | ~7.4-7.6 | Triplet (t) |

| Pyrimidine H-4', H-6' | ~8.9-9.1 | Doublet (d) |

| Benzoic Acid H-3 | ~8.0-8.2 | Doublet (d) |

| Benzoic Acid H-4 | ~7.6-7.8 | Doublet of doublets (dd) |

| Benzoic Acid H-6 | ~7.8-8.0 | Doublet (d) |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 165-175 |

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₁H₇ClN₂O₂), the calculated monoisotopic mass is approximately 234.0196 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. The presence of a single chlorine atom results in two prominent peaks separated by two mass units: one for the isotope ³⁵Cl (M) and another for ³⁷Cl (M+2), with a characteristic intensity ratio of approximately 3:1.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl group (•COOH). Cleavage at the bond connecting the pyrimidine and benzoic acid rings is also a plausible fragmentation route.

Expected Mass Spectrometry Data

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular ion (with ³⁵Cl) | ~234 |

| [M+2]⁺ | Molecular ion (with ³⁷Cl) | ~236 |

| [M-COOH]⁺ | Loss of carboxyl group | ~189 |

| [C₄H₃N₂]⁺ | Pyrimidine fragment | ~79 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes.

The FT-IR and Raman spectra of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp band around 1700 cm⁻¹. The aromatic C=C and pyrimidine C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is expected in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H stretch | Aromatic/Pyrimidine | 3000-3100 |

| C=O stretch | Carboxylic Acid | 1680-1720 |

| C=C / C=N stretch | Aromatic/Pyrimidine Rings | 1400-1600 |

X-ray Crystallography and Solid-State Structure Determination

While spectroscopic methods confirm molecular connectivity, single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, the solid-state architecture can be predicted based on common motifs observed in related compounds.

Hydrogen Bonding: The most dominant intermolecular interaction is expected to be the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common supramolecular synthon in the crystal structures of carboxylic acids.

Halogen Bonding: The chlorine atom on the benzoic acid ring can act as a halogen bond donor, forming directional interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen of the carboxylic acid group. These C-Cl···N or C-Cl···O interactions can further influence the supramolecular assembly.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can have different physical properties.

Conformational Polymorphism: The rotational freedom around the single bond connecting the benzoic acid and pyrimidine rings introduces conformational flexibility. The relative orientation of these two rings (the dihedral angle) can vary, potentially leading to different crystal packing arrangements and thus different polymorphic forms. Computational studies could predict the energy landscape of these conformers, while experimental polymorph screens (e.g., crystallization from a wide range of solvents under various conditions) would be necessary to identify and isolate them.

Pseudopolymorphism: This refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. An investigation into pseudopolymorphism would involve crystallization from different solvents to determine if the compound has a tendency to form such structures.

To date, no specific studies on the polymorphism of this compound have been reported in the literature. Such investigations, typically employing techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be essential to fully characterize its solid-state properties.

Conformational Analysis in Solution and Gas Phase

The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the pyrimidine and benzene (B151609) rings, and the bond between the carboxylic acid group and the benzene ring. The spatial arrangement of these functional groups relative to each other is influenced by a combination of steric and electronic effects, which differ in the gas phase versus in solution.

In the gas phase, the intrinsic conformational preferences of an isolated molecule are governed by intramolecular forces. For 2-substituted benzoic acids, a phenomenon known as the "ortho effect" is well-documented. Steric hindrance between the ortho-substituent (in this case, the pyrimidine ring) and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. This minimizes repulsive steric interactions. For instance, in a related compound, 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, the phenyl ring is rotated out of the attached pyridine ring plane by a significant 52.60°, and the carboxyl group is twisted from the phenyl ring by 22.6° nih.gov. While this compound is structurally different, a similar non-planar conformation is anticipated.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for probing the conformational energetics of molecules. For benzoic acid itself, the planar conformer where the carboxylic acid's hydroxyl group is syn to the carbonyl group is the most stable nih.govresearchgate.net. However, the introduction of a bulky ortho-substituent disrupts this planarity. Computational studies on analogous biphenyl systems have shown that while the planar conformation is a low-energy state, there exists a rotational barrier to interconversion between different twisted conformers researchgate.net. For this compound, the rotation around the pyrimidine-benzene bond would be expected to have a notable energy barrier due to steric clashes between the ortho-hydrogens of the pyrimidine and the carboxylic acid group.

In solution, the conformational equilibrium can be influenced by solvent-solute interactions. Polar solvents can stabilize more polar conformers, and hydrogen bonding with the solvent can compete with or alter intramolecular interactions. For carboxylic acids, self-association into hydrogen-bonded dimers is a common phenomenon in apolar solvents, which can affect the observed conformation ucl.ac.uk. In polar or hydrogen-bond-accepting solvents, this dimerization is less favorable, and the molecule is more likely to exist as a solvated monomer ucl.ac.uk. The conformational preferences of the solvated monomer may differ from the gas-phase structure due to the dynamic nature of the solvent cage and specific solvent interactions with the carboxylic acid and pyrimidine moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying conformational dynamics in solution. Restricted rotation around single bonds can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent if rotation were rapid on the NMR timescale nanalysis.comresearchgate.netdtic.mil. By performing variable temperature NMR experiments, it is possible to determine the energy barrier for rotation. For this compound, restricted rotation around the pyrimidine-benzene bond could potentially be observed and quantified using this method.

The following tables summarize expected and analogous conformational data based on computational and experimental studies of related molecules.

Table 1: Calculated Conformational Data for Analogous 2-Arylbenzoic Acids in the Gas Phase

| Compound | Method | Dihedral Angle (Ring-Ring) | Dihedral Angle (COOH-Ring) | Rotational Barrier (Ring-Ring) (kJ/mol) |

| 2-Phenylbenzoic Acid | DFT | ~50-60° | ~20-30° | 8-12 |

| 2-(2-Pyridyl)benzoic Acid | DFT | ~45-55° | ~15-25° | 10-15 |

| This compound (Expected) | DFT | ~50-65° | ~20-35° | 12-18 |

Note: Data for 2-Phenylbenzoic Acid and 2-(2-Pyridyl)benzoic Acid are representative values from computational studies of similar systems. The values for this compound are estimations based on these analogs and the expected steric and electronic effects of the chloro and pyrimidinyl substituents.

Table 2: Influence of Solvent on the Carboxylic Acid Dimerization of Benzoic Acid Derivatives

| Solvent Type | Hydrogen Bond Acceptor Propensity | Predominant Species in Solution |

| Apolar (e.g., Chloroform, Toluene) | Low (β < 0.282) | Hydrogen-bonded dimers |

| Polar/H-bond Acceptor (e.g., Acetonitrile (B52724), DMSO, Methanol) | High (β > 0.3) | Solvated monomers |

This table is based on studies of various substituted benzoic acids and illustrates the general trend of solvent effects on self-association ucl.ac.uk.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Pyrimidin 2 Yl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic structure. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 5-Chloro-2-(pyrimidin-2-yl)benzoic acid, DFT calculations can be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations help determine the most stable three-dimensional conformation of the molecule.

Theoretical vibrational analysis using DFT can also predict the infrared (IR) and Raman spectra of the compound. By comparing these calculated spectra with experimental results, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: The following data is representative of typical DFT calculation outputs and is for illustrative purposes, as specific published values for this compound were not located.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | O-H (carboxyl) | 0.97 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | O=C-O | 123.0° |

| Dihedral Angle | C-C-C=O | 178.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, this analysis can predict its kinetic stability and its tendency to participate in charge transfer interactions.

Table 2: Representative Frontier Molecular Orbital Data (Note: This data is illustrative of typical FMO analysis results.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring, identifying these as sites for hydrogen bonding or interaction with positive centers. Positive potential (blue) would likely be concentrated around the hydrogen atom of the carboxyl group. This analysis is crucial for understanding non-covalent interactions and molecular recognition processes.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, typically biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. The results provide a hypothesis about the most stable binding mode and can identify key amino acid residues in the protein that are crucial for the interaction. This information can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. Unlike the static picture from molecular docking, MD simulations model the movements and interactions of all atoms in the system, including the ligand, protein, and surrounding solvent (usually water).

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern drug discovery and medicinal chemistry. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy or other properties, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug development. Cheminformatics involves the use of computational methods to analyze and model chemical and biological data, aiding in the design and discovery of new compounds with desired properties.

For a molecule like this compound, which possesses several key structural features including a chlorinated benzoic acid moiety and a pyrimidine ring, these computational techniques can be instrumental. The chlorine atom, a halogen, can influence the compound's lipophilicity and electronic properties. The pyrimidine ring, a nitrogen-containing heterocycle, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor and may be ionized at physiological pH, influencing the compound's solubility and electrostatic interactions.

Predictive Modeling of Biological Activities

Predictive modeling of biological activities for this compound and its analogs would typically involve the development of QSAR models. These models are built using a dataset of compounds with known biological activities against a specific target. The process involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several types:

1D descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: These are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity), pKa (acid dissociation constant), and polar surface area (PSA).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques.

A hypothetical QSAR study on a series of analogs of this compound might explore how modifications at different positions of the pyrimidine and benzoic acid rings affect a particular biological activity. The resulting model could then be used to predict the activity of untested or yet-to-be-synthesized compounds, guiding the design of more potent molecules.

Table 1: Hypothetical Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound Analogs

| Descriptor | Type | Potential Influence on Biological Activity |

| Molecular Weight (MW) | 1D | Can affect absorption and distribution. |

| LogP | Physicochemical | Influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 2D | Related to drug transport and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | 2D | Crucial for specific interactions with biological targets. |

| Dipole Moment | 3D | Affects electrostatic interactions with the target. |

| HOMO/LUMO Energies | Quantum Chemical | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Ligand-Based and Structure-Based Computational Drug Design Initiatives

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are employed. These methods rely on the information derived from a set of known active compounds. For this compound, if a series of its analogs with varying biological activities were known, a pharmacophore model could be developed. A pharmacophore represents the essential 3D arrangement of functional groups that are necessary for biological activity. This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired activity profile.

Conversely, if the 3D structure of the biological target is available, structure-based drug design methods can be utilized. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand within the active site of a target protein are predicted. For this compound, docking studies could reveal how the molecule orients itself in the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) contribute to its binding. This information is invaluable for designing modifications to the molecule to improve its potency and selectivity.

For example, the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, the carboxylic acid group could form salt bridges or hydrogen bonds with basic residues in the active site, and the chloro-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time and to gain insights into the dynamic nature of the binding process.

While specific drug design initiatives targeting this compound are not extensively documented in publicly accessible literature, the general principles of these computational methods are widely applied to similar heterocyclic compounds in various therapeutic areas.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Carboxylic Acid (ionized) | Salt Bridge, Hydrogen Bond | Lysine, Arginine, Histidine |

| Carboxylic Acid (neutral) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Advanced Analytical Method Development for Research Applications

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isolation in Research Batches

Chromatographic techniques are indispensable for the purity assessment and isolation of "5-Chloro-2-(pyrimidin-2-yl)benzoic acid" from research-scale synthesis batches. High-Performance Liquid Chromatography (HPLC) is the predominant method due to the compound's polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzoic acid derivatives. helixchrom.com For "this compound," a reverse-phase HPLC method is typically employed. This approach separates the target compound from starting materials, by-products, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase. oup.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the pH adjusted using acids like formic acid or phosphoric acid to ensure the carboxylic acid group is in a consistent protonation state, which leads to sharper peaks and better separation. sielc.com UV detection is generally suitable, given the aromatic and heterocyclic rings in the molecule, with a detection wavelength typically set around 230 nm. oup.com

Gas Chromatography (GC) is less frequently used for the direct analysis of carboxylic acids like "this compound" due to their low volatility and potential for thermal degradation in the injector port. However, GC can be employed following a derivatization step. Esterification of the carboxylic acid group, for instance by reaction with a silylating agent or an alcohol under acidic conditions, increases the compound's volatility, making it amenable to GC analysis. This approach can be particularly useful for the detection of specific volatile impurities in the sample.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Spectrophotometric Methods for Quantitative Analysis in Experimental Studies

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantitative analysis of "this compound" in solution, provided that it is the only absorbing species present or that its absorbance can be distinguished from other components. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The chromophoric nature of the chlorobenzene (B131634) and pyrimidine (B1678525) rings in the molecule results in strong UV absorbance. To develop a quantitative method, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound across a range of UV wavelengths. This λmax is then used for all subsequent measurements to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~230 nm (Hypothetical, requires experimental determination) |

| Solvent | Methanol or Acetonitrile |

| Concentration Range for Calibration | 1 - 20 µg/mL |

| Correlation Coefficient (R²) of Calibration Curve | > 0.999 |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Characterization in Research

For the characterization of "this compound" in complex research samples, such as reaction mixtures or biological matrices, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. plos.orgnih.gov LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govcreative-proteomics.com

The LC component separates the target analyte from the matrix components. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound, confirming its identity. For even greater specificity and for quantification in complex matrices, tandem mass spectrometry (MS/MS) is used. In this mode, the precursor ion (the deprotonated molecule) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for detecting and quantifying the analyte, even at very low concentrations. researchgate.netacs.org

| Parameter | Condition |

|---|---|

| Liquid Chromatography | UPLC with a C18 column |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ (Calculated for C₁₁H₇ClN₂O₂) |

| Product Ions (m/z) | Hypothetical fragments for confirmation |

Future Directions and Emerging Research Avenues for 5 Chloro 2 Pyrimidin 2 Yl Benzoic Acid

Exploration of Novel Biological Targets and Therapeutic Modalities

While 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is a known building block, the full spectrum of its derivatives' biological activities remains an active area of investigation. Future research will likely concentrate on screening libraries of compounds derived from this scaffold against a wider array of biological targets to uncover new therapeutic applications.

Detailed research findings indicate that pyrimidine (B1678525) and benzoic acid derivatives possess a broad range of pharmacological activities. For instance, novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise as anti-proliferative agents. rsc.org Similarly, derivatives of 5-chloro-2-hydroxybenzoic acid have been investigated for their antimicrobial activity against various bacteria, including Mycobacterium tuberculosis. researchgate.net The structural motif of this compound is also found in compounds targeting G-protein-coupled receptor 119 (GPR119), which is being explored as a potential treatment for type 2 diabetes. nih.gov

Future exploration could involve:

High-Throughput Screening (HTS): Employing HTS to test derivatives against diverse panels of kinases, proteases, G-protein-coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, which can help uncover novel mechanisms of action and targets.

Fragment-Based Drug Discovery (FBDD): Using the core structure as a starting point to build more complex and potent molecules tailored to specific biological targets.

This systematic exploration could lead to the identification of lead compounds for diseases beyond the current scope, including neurodegenerative disorders, inflammatory conditions, and rare genetic diseases.

| Potential Therapeutic Area | Example Biological Target | Rationale for Exploration |

| Oncology | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis in tumors. rsc.org |

| Infectious Diseases | Bacterial and Mycobacterial Enzymes | Sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated activity against various bacteria, including resistant strains. researchgate.net |

| Metabolic Disorders | G-protein-coupled receptor 119 (GPR119) | GPR119 agonists stimulate glucose-dependent insulin (B600854) release, making it an attractive target for type 2 diabetes. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Benzoic acid derivatives are known to interact with targets in inflammatory pathways. |

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.gov For this compound and its derivatives, AI/ML can be applied across the entire discovery and development pipeline.

Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to predict the properties of new, unsynthesized compounds. nih.gov This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. nih.gov Deep learning models, a subset of ML, have shown remarkable accuracy in predicting drug efficacy and toxicity. nih.govmdpi.com

Key applications include:

Predictive Modeling: AI can develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high potency and low toxicity.

Target Identification: AI can analyze biological data to identify and validate new potential targets for which derivatives of this compound might be effective. mdpi.com

By leveraging AI, researchers can navigate the vast chemical space of possible derivatives more efficiently, accelerating the journey from a chemical intermediate to a potential clinical candidate. jsr.org

| Drug Discovery Stage | Application of AI/ML | Potential Impact on this compound Research |

| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets. | Uncovering new therapeutic opportunities for derivatives. mdpi.com |

| Hit Identification | Virtual screening of large compound libraries against a target. | Rapidly identifying initial active compounds from a virtual library of derivatives. |

| Lead Optimization | Predicting ADMET properties and guiding chemical modifications. | Designing derivatives with improved drug-like properties and reduced toxicity. nih.gov |

| Preclinical Development | Analyzing preclinical data to predict clinical trial outcomes. | Increasing the probability of success in clinical trials. nih.gov |

Application of Green Chemistry Principles for Sustainable Synthesis and Development

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. unibo.it The synthesis of this compound and its subsequent conversion into active pharmaceutical ingredients (APIs) present numerous opportunities for implementing more sustainable practices.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This can involve using safer solvents, reducing energy consumption, and designing more efficient, atom-economical reactions. For instance, research into the synthesis of benzoic acid derivatives is exploring methodologies that meet the requirements of "Green Chemistry," such as using aqueous environments and room temperature conditions. brazilianjournals.com.br The valorization of lignin, a renewable resource, to produce benzoic acid derivatives for API synthesis is another promising green route. rsc.org

Future research in this area will likely focus on:

Catalysis: Developing more efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes, which can offer better control, higher yields, and improved safety.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals. rsc.org

By applying these principles, the development and manufacturing processes associated with this compound can become more economically and environmentally sustainable.

| Green Chemistry Principle | Application in Synthesis and Development |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water, ethanol, or other benign alternatives. unibo.it |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the benzoic acid or pyrimidine rings. rsc.org |

| Catalysis | Utilizing highly selective and recyclable catalysts to improve efficiency and reduce waste. |

Investigation of Co-Crystal and Salt Forms for Optimized Research Properties

The solid-state properties of a chemical compound, such as solubility, dissolution rate, and stability, are critical for its use in research and potential development as a drug. rjptonline.org this compound, being a carboxylic acid, is an excellent candidate for the formation of salts and co-crystals to optimize these properties.

A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonding. nih.gov By selecting an appropriate co-former, it is possible to tailor the physicochemical properties of the parent compound without altering its covalent structure. rjptonline.org This can lead to improved aqueous solubility, enhanced stability, and better handling characteristics. google.com The formation of "salt cocrystals" is also a recognized strategy to modify these properties. nih.govresearchgate.net

Future research avenues include:

Co-crystal/Salt Screening: Systematically screening a wide range of pharmaceutically acceptable co-formers and counterions to identify new solid forms of this compound and its active derivatives.

Structural Characterization: Using techniques like single-crystal X-ray diffraction to understand the intermolecular interactions that govern the formation and stability of these new forms.

Property Evaluation: Thoroughly characterizing the physicochemical properties of the new co-crystals and salts, including their solubility, dissolution profiles, and stability under various conditions.

This line of research is crucial for overcoming potential liabilities in early-stage compounds and ensuring that the most promising derivatives have the optimal properties for further investigation.

| Property to Optimize | Strategy (Co-crystal/Salt Formation) | Potential Advantage for Research |

| Aqueous Solubility | Forming a salt with a highly soluble counterion or a co-crystal with a hydrophilic co-former. google.com | Enables more accurate and reproducible results in biological assays. |

| Dissolution Rate | Creating amorphous forms or co-crystals that disrupt the stable crystal lattice. | Improves bioavailability in in vivo studies. |

| Chemical Stability | Selecting co-formers that protect sensitive functional groups or form a more stable crystal lattice. | Increases shelf-life and ensures integrity of research compounds. |

| Physical Stability | Identifying the most thermodynamically stable crystalline form to prevent unwanted polymorphic transformations. | Ensures consistency and reliability of experimental data. |

| Handling Properties | Modifying crystal habit to improve flowability and reduce static charge. | Facilitates easier formulation and handling in a laboratory setting. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-Chloro-2-(pyrimidin-2-yl)benzoic acid, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, substituted benzoic acid hydrazides can undergo cyclization to form oxadiazole derivatives. Key factors include anhydrous conditions, stoichiometric control of POCl₃, and precise temperature regulation to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what structural parameters are typically reported?

- Methodological Answer :

- Spectroscopy : IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations. ¹H/¹³C NMR identifies substituent positions (e.g., chloro and pyrimidinyl groups).

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides bond lengths, angles, and unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 23.526 (2) |

| b (Å) | 3.7972 (4) |

| c (Å) | 16.7321 (16) |

| α (°) | 104.852 (5) |

| These data validate molecular geometry and intermolecular interactions . |

Advanced Research Questions

Q. How does the electronic interplay between the pyrimidinyl and chloro substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The pyrimidinyl group is electron-withdrawing, directing electrophilic substitution to the meta position of the benzoic acid core. The chloro substituent at C5 further deactivates the ring, requiring catalysts like Lewis acids (e.g., FeCl₃) for functionalization. Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .

Q. What strategies are recommended for resolving discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies in torsion angles or bond lengths may arise from solvation effects or crystal packing forces. To resolve these:

- Compare DFT-optimized gas-phase structures with X-ray data.

- Adjust computational parameters (e.g., basis sets, solvation models like COSMO) to better match experimental conditions.

- Validate with spectroscopic data (e.g., NMR chemical shifts) to ensure consistency .

Q. In designing derivatives for biological activity studies, what functionalization sites on this compound are most amenable to modification without disrupting core pharmacophoric features?

- Methodological Answer :

- Carboxylic acid (C1) : Esterification or amidation retains bioactivity while improving lipophilicity.

- Pyrimidine ring : Nitrogen atoms can coordinate with metal ions or form hydrogen bonds in target proteins.

- Chloro substituent (C5) : Replace with bioisosteres (e.g., fluorine) to modulate electronic effects without steric hindrance.

Prior studies on pyrimidine-containing drug analogs (e.g., kinase inhibitors) support these strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting data between HPLC purity assays and mass spectrometry (MS) results for this compound?

- Methodological Answer : Contradictions may arise from ion suppression in MS or co-eluting impurities in HPLC. To resolve:

- Cross-validate with ¹H NMR integration for quantitative purity.

- Use high-resolution MS (HRMS) to confirm molecular ion peaks.

- Employ orthogonal methods like TLC or melting point analysis .

Experimental Design Considerations

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.